molecular formula C18H20N2O2 B12452186 3-phenyl-N'-(3-phenylpropanoyl)propanehydrazide

3-phenyl-N'-(3-phenylpropanoyl)propanehydrazide

Cat. No.: B12452186
M. Wt: 296.4 g/mol
InChI Key: LZWOBQOSRZPLHH-UHFFFAOYSA-N
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Description

3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide is an organic compound with the molecular formula C18H20N2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a phenylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide typically involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then acylated with 3-phenylpropanoyl chloride to yield the final product. The reaction conditions generally include:

    Temperature: Reflux (approximately 100°C)

    Solvent: Ethanol or methanol

    Catalyst: None required

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of 3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or recrystallization to obtain pure product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

    Reduction: Reduction reactions can yield primary amines or alcohols

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine

Major Products Formed

    Oxidation: Phenylpropanoic acid derivatives

    Reduction: Phenylpropanol derivatives

    Substitution: Various substituted hydrazides

Scientific Research Applications

3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenylpropanoic acid
  • 3-phenylpropanol
  • 3-phenylpropionyl chloride

Uniqueness

3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-phenyl-N'-(3-phenylpropanoyl)propanehydrazide

InChI

InChI=1S/C18H20N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)

InChI Key

LZWOBQOSRZPLHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)CCC2=CC=CC=C2

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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